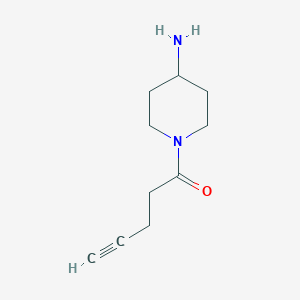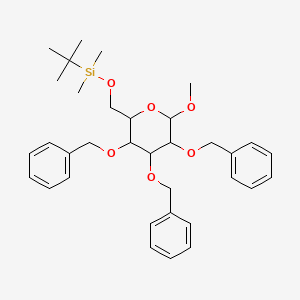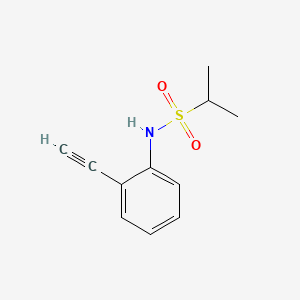![molecular formula C12H14N2O5 B12066313 3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid CAS No. 959987-48-5](/img/structure/B12066313.png)
3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of benzoic acids and contains a nitro group, an amino group, and a butyl ketone side chain.
- The compound’s systematic name is This compound .
3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid: is a chemical compound with the molecular formula .
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of 3-methyl-5-nitrobenzoic acid with butylamine followed by acylation with butyryl chloride.
Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents.
Industrial Production: While I don’t have specific industrial production methods, it’s likely that large-scale production involves optimized synthetic routes and efficient purification processes.
Análisis De Reacciones Químicas
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and the functional groups involved.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity, stability, and applications in organic synthesis.
Biology: It may serve as a building block for designing bioactive molecules.
Medicine: Investigating its pharmacological properties could lead to potential drug candidates.
Industry: Its applications in materials science or specialty chemicals are worth exploring.
Mecanismo De Acción
- Unfortunately, specific information about the compound’s mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
Comparación Con Compuestos Similares
Similar Compounds: Other compounds with similar structures include related benzoic acids, nitrobenzoic acids, and amino acids.
Uniqueness: The presence of both a nitro group and an amino group in the same molecule makes this compound unique.
Remember that this information is based on existing knowledge up to a certain point, and further research may provide additional insights
Propiedades
Número CAS |
959987-48-5 |
|---|---|
Fórmula molecular |
C12H14N2O5 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
4-(butanoylamino)-3-methyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O5/c1-3-4-10(15)13-11-7(2)5-8(12(16)17)6-9(11)14(18)19/h5-6H,3-4H2,1-2H3,(H,13,15)(H,16,17) |
Clave InChI |
DVRLOIAEMOQBBN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=C(C=C(C=C1C)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)

![1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)](/img/structure/B12066279.png)

![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)



![1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt)](/img/structure/B12066304.png)

